DL-Valine hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-3-methylbutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETBVOLWZWPMKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Dl Valine and Its Derivatives As Research Compounds
Valine, an essential branched-chain amino acid (BCAA), is fundamental to numerous physiological processes, including protein synthesis, muscle metabolism, and tissue repair. chemimpex.comworldscientific.com Its derivatives, including DL-Valine hydrochloride, are of considerable interest in various research fields due to their potential for enhanced stability, altered solubility, and modified biological activity. chemimpex.com The "DL" prefix indicates that the compound is a racemic mixture, containing equal amounts of both the D- and L-enantiomers. ontosight.ai This racemic nature is a key aspect of its use in certain chemical syntheses and studies.
The modification of amino acids like valine can lead to compounds with intriguing pharmacological properties, making them valuable tools in drug discovery and development. ontosight.ai Derivatives of amino acids are actively being explored for their potential as therapeutic agents in a range of diseases. ontosight.ai The hydrochloride salt form, in particular, often enhances the solubility and stability of the parent compound, facilitating its use in aqueous solutions for experimental purposes. targetmol.com
Historical Context of Dl Valine Investigations in Synthetic and Biological Systems
The study of valine dates back to its isolation from casein in 1901 by Hermann Emil Fischer. ontosight.ai Since then, valine and its isomers have been the subject of extensive research. Investigations into the racemic form, DL-Valine, have been crucial for understanding the chemical and physical differences between racemates and their constituent enantiomers.
A significant milestone in the specific investigation of DL-Valine hydrochloride was the determination of its crystal structure. In 1977, Di Blasio, Napolitano, and Pedone published a detailed crystallographic analysis of this compound. iucr.org Their work revealed that the compound crystallizes in the monoclinic system and provided precise data on its cell dimensions and molecular packing. iucr.org This study highlighted that the packing of isoconfigurational molecules in layers is a common feature in the structures of free amino acids and their salts. iucr.org
Historically, the synthesis of specific enantiomers of valine often involved the resolution of the DL-racemic mixture. For instance, methods have been developed to separate D-Valine from DL-Valine using resolving agents like D-2,3-dibenzoyl tartaric acid. researchgate.net Such processes underscore the importance of DL-Valine as a starting material in chiral synthesis. smolecule.com
Overview of Dl Valine Hydrochloride As a Subject of Academic Inquiry
DL-Valine hydrochloride is a subject of academic inquiry primarily due to its structural characteristics and its role as a precursor or model compound in various studies. Its solubility in polar solvents makes it a convenient form of valine for use in a variety of experimental settings. ontosight.ai
Crystallographic Studies:
The crystal structure of this compound has been a key area of investigation. The detailed X-ray diffraction data provides fundamental insights into the solid-state conformation and intermolecular interactions of this amino acid salt.
| Parameter | Value |
|---|---|
| Molecular Formula | C5H12ClNO2 |
| Molecular Weight | 153.61 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a | 11.722 (4) Å |
| b | 7.007 (3) Å |
| c | 11.143 (4) Å |
| β | 120.32° |
Spectroscopic and Analytical Research:
While specific comprehensive spectroscopic studies on this compound are not extensively documented in readily available literature, research on related compounds provides a framework for its characterization. For example, studies on DL-lysine hydrochloride have utilized infrared and Raman spectroscopy to analyze vibrational modes, a technique that would be equally applicable to this compound. researchgate.net The characterization of DL-Valine itself has been performed using techniques like FT-IR and FT-Raman spectroscopy, which are crucial for understanding its molecular structure and dynamics. worldscientific.com
Current Landscape and Future Directions in Dl Valine Hydrochloride Research
Chemo-selective Synthesis of this compound
Chemo-selective synthesis of this compound involves the targeted creation of the amino acid racemate followed by its conversion to the stable hydrochloride salt, carefully controlling the reaction to avoid unwanted side products.
The Strecker synthesis is a cornerstone method for producing α-amino acids, including DL-Valine. This two-step process begins with the reaction of an aldehyde (isobutyraldehyde for valine) with ammonia (B1221849) and cyanide, forming an α-aminonitrile. masterorganicchemistry.com This intermediate is then hydrolyzed, typically under acidic conditions, to yield the final amino acid. masterorganicchemistry.com
Historically, the Strecker protocol used hazardous reagents like hydrogen cyanide (HCN). masterorganicchemistry.com Modern optimizations often employ safer, easier-to-handle solid reagents such as ammonium (B1175870) chloride (NH₄Cl) and potassium cyanide (KCN). masterorganicchemistry.com In this modified approach, the ammonium ion activates the aldehyde towards nucleophilic attack by ammonia. Subsequent dehydration forms an imine, which is then attacked by the cyanide ion to produce the α-aminonitrile. masterorganicchemistry.com The hydrolysis of the nitrile group completes the synthesis of DL-Valine. masterorganicchemistry.com
Once DL-valine is synthesized, it is converted into its hydrochloride salt to enhance stability and solubility in aqueous solutions. smolecule.com This is typically achieved through a condensation reaction where the synthesized valine is treated with hydrochloric acid (HCl). smolecule.com In this acid-base reaction, the amino group of valine is protonated by the acid, leading to the formation of the hydrochloride salt. researchgate.netbeilstein-journals.org This salt form is often a crystalline solid, which facilitates easier handling, purification, and storage compared to the zwitterionic amino acid itself. researchgate.net
The formation of the hydrochloride salt is also a critical step when preparing for subsequent reactions. For instance, in peptide synthesis or the creation of other derivatives, starting with the amino acid hydrochloride can improve the purity of the final product by preventing unwanted side reactions involving the free amino group. google.com In some complex syntheses, the use of amino acid ethyl ester hydrochlorides in condensation reactions has been shown to provide significantly higher yields compared to using the corresponding free amino acid. mdpi.com
Achieving high purity and yield in the synthesis of this compound requires careful control over various process parameters. The choice of solvent, temperature, and purification methods are all critical.
Recrystallization is a key technique for purification. For L-valine hydrochloride monohydrate, purity was improved through repeated cycles of dissolution in water and recrystallization. researchgate.net The final product is often isolated as a crystalline solid. For many amino acid derivatives, precipitation from the reaction mixture by adding a non-polar solvent like diethyl ether is a common and effective method to obtain the crystalline hydrochloride salt in high purity and yield. beilstein-journals.org The control of acidity during the process is also vital, as it can significantly impact the resolution yield and the stability of the product quality. google.com
| Parameter | Objective | Method/Technique | Impact/Rationale | Reference |
|---|---|---|---|---|
| Reagent Selection (Strecker) | Improve Safety and Handling | Use of NH₄Cl and KCN instead of NH₃ and HCN gas. | Solid reagents are less hazardous and easier to manage in a lab setting. | masterorganicchemistry.com |
| Reaction Equilibrium (Strecker) | Increase α-aminonitrile formation | Addition of a desiccant (e.g., MgSO₄). | Removes water, driving the equilibrium towards imine formation. | masterorganicchemistry.com |
| Product Isolation | Enhance Stability and Handling | Conversion to hydrochloride salt. | The salt form is more stable, often crystalline, and easier to handle than the zwitterionic amino acid. | smolecule.com |
| Purification | Achieve High Purity | Recrystallization from suitable solvents (e.g., water, ethanol (B145695)/ether). | Removes impurities, leading to a highly pure final product. | researchgate.netbeilstein-journals.org |
| Acidity Control | Optimize Yield and Quality | Maintaining optimal pH during resolution and salt formation. | Incorrect acidity can lead to side reactions, reducing yield and product quality. | google.com |
Synthesis of Valine Hydrochloride Esters
Valine hydrochloride esters are important intermediates in organic synthesis, particularly in peptide chemistry. nih.gov Their synthesis involves the esterification of the carboxylic acid group of valine while maintaining the protonated amino group.
The synthesis of DL-Valine Methyl Ester Hydrochloride can be accomplished through several effective methods. The most common approaches involve the reaction of DL-valine with methanol (B129727) in the presence of an acid catalyst.
One well-established method utilizes thionyl chloride (SOCl₂) in methanol. In a procedure adapted from a patent for the L-isomer, DL-valine is added to a pre-reacted solution of thionyl chloride in absolute methanol at low temperatures (-10 to -8 °C). google.com The mixture is then warmed to room temperature and subsequently refluxed for several hours. google.com After the reaction, the product is isolated by distillation under reduced pressure and crystallization, yielding the desired methyl ester hydrochloride with reported yields for the L-isomer around 60-65%. google.com
A more convenient and highly efficient alternative involves using trimethylchlorosilane (TMSCl) as the catalyst in methanol. nih.govresearchgate.net This method allows the reaction to proceed at room temperature, offering significant advantages in terms of mild reaction conditions and operational simplicity. nih.gov A wide range of amino acids, including aliphatic ones like valine, can be converted to their methyl ester hydrochlorides in good to excellent yields using this system. nih.govresearchgate.net The workup is often as simple as concentrating the reaction mixture on a rotary evaporator to obtain the product. nih.gov
| Method | Catalyst/Reagent | Reaction Conditions | Advantages | Reported Yield (for L-isomer) | Reference |
|---|---|---|---|---|---|
| Thionyl Chloride Method | SOCl₂ in Methanol | Initial cooling (-10 °C), then reflux (60-70 °C) for 7-9 hours. | Well-established industrial method. | 60-65% | google.com |
| TMSCl Method | TMSCl in Methanol | Room temperature. | Mild conditions, simple workup, high yields, general applicability. | Good to Excellent | nih.govresearchgate.net |
The synthesis of DL-Valine Ethyl Ester Hydrochloride follows the same chemical principles as the preparation of its methyl ester counterpart, with ethanol being used as the reagent instead of methanol. pharmaffiliates.comvwr.com The esterification is catalyzed by an acid, which simultaneously protonates the amino group to form the hydrochloride salt.
A general and straightforward approach is the Fischer esterification, where DL-valine is refluxed in ethanol that has been saturated with anhydrous hydrogen chloride gas. The HCl acts as both the catalyst for esterification and the source for salt formation. An alternative involves using thionyl chloride in ethanol, analogous to the methyl ester synthesis. These methods effectively convert the carboxylic acid to its ethyl ester while protecting the amino group as its stable hydrochloride. The resulting DL-Valine Ethyl Ester Hydrochloride is a useful compound for organic synthesis. pharmaffiliates.com These ester derivatives are particularly valuable in subsequent condensation reactions, where they have been shown to produce higher yields of the desired product compared to using the unesterified amino acid hydrochloride. mdpi.com
Chemical Reactivity and Stereochemical Considerations in Esterification
The esterification of this compound is a fundamental reaction in peptide synthesis and for the preparation of various derivatives. The process involves the reaction of the carboxylic acid group of valine with an alcohol, typically in the presence of an acid catalyst, to form an ester. The hydrochloride salt form of DL-valine means the amino group is protonated, which protects it from reacting during esterification, thus allowing for selective reaction at the carboxyl group.
Key factors influencing the esterification of this compound include the choice of alcohol, catalyst, reaction temperature, and water removal method. Common alcohols used are methanol or ethanol, yielding the corresponding methyl or ethyl esters. Acid catalysts such as thionyl chloride or hydrogen chloride gas are frequently employed.
Stereochemical considerations are paramount when dealing with chiral molecules like valine. Since the starting material is a racemic mixture (DL-valine), the resulting ester will also be a racemic mixture of D- and L-valine esters. The reaction conditions for esterification are generally not harsh enough to cause racemization at the α-carbon. However, subsequent reactions or purification steps must be carefully controlled to prevent any unintended changes in stereochemistry. The separation of these enantiomers often requires chiral chromatography or resolution techniques.
Studies on the hydrolysis of amino acid ester prodrugs have shown that the stereochemistry (L- vs. D-isomer) significantly impacts the rate of enzymatic conversion. For instance, L-amino acid ester prodrugs of floxuridine (B1672851) were found to hydrolyze much faster than their D-amino acid counterparts in Caco-2 cell homogenates. researchgate.net This highlights the importance of stereochemistry in the biological activity of valine derivatives.
The presence of substituents on the amino acid or the alcohol can also affect the reactivity and outcome of the esterification reaction. numberanalytics.com For example, bulky substituents can sterically hinder the reaction, requiring more forceful conditions or longer reaction times. numberanalytics.com
Table 1: Factors Influencing Esterification of this compound
| Factor | Description | Common Examples |
| Alcohol | Reactant that forms the ester with the carboxylic acid group. | Methanol, Ethanol, Benzyl (B1604629) alcohol |
| Catalyst | Acid catalyst to protonate the carbonyl oxygen, increasing electrophilicity. | Thionyl chloride (SOCl₂), HCl gas |
| Temperature | Affects reaction rate; higher temperatures increase the rate but may lead to side reactions. | Reflux temperature of the alcohol |
| Water Removal | To drive the equilibrium towards product formation. | Dean-Stark apparatus, use of excess alcohol |
| Stereochemistry | Starting with DL-valine results in a racemic mixture of esters. | DL-valine methyl ester, DL-valine ethyl ester |
Preparation of N-Functionalized and Other Complex DL-Valine Derivatives
The synthesis of N-functionalized DL-valine derivatives, such as amide-linked compounds, expands the chemical space and potential applications of this amino acid. A notable example is the synthesis of N-(3-oxo-3-phenylpropyl)-DL-Valine Hydrochloride. The general approach involves the reaction of the amino group of DL-valine with a suitable acylating or alkylating agent.
In the case of N-(3-oxo-3-phenylpropyl)-DL-Valine Hydrochloride, the synthesis would likely proceed through a Michael addition of the amino group of DL-valine to an α,β-unsaturated ketone, such as benzalacetone (4-phenyl-3-buten-2-one). This reaction would be followed by protonation with hydrochloric acid to yield the hydrochloride salt. The "DL" designation indicates that the starting valine is a racemic mixture, and the final product will also be racemic.
The synthesis of N-acyl-DL-valine derivatives is a common strategy. For instance, N-acetyl-DL-valine can be prepared by reacting DL-valine with acetic anhydride. lookchem.com Similarly, N-benzoyl-DL-valine can be synthesized, and its derivatives have been explored in various contexts, including kinetic resolution studies. nih.govresearchgate.net The reaction of N-benzoylvaline methyl ester with sulphuryl chloride has been shown to produce β-chloro and γ-chloro derivatives, demonstrating regioselective chlorination. rsc.org
Cyclic hydroxamic acids derived from amino acids are of interest due to their potential biological activities. The synthesis of DL-valine cyclic hydroxamic acid derivatives can be achieved through regioselective cyclocondensation reactions.
One reported synthesis involves the reaction of DL-valine hydroxamic acid with triacetonamine. researchgate.netaip.orgaip.org This reaction proceeds as an N,N'-regioselective cyclocondensation to form (±)-1-hydroxy-3-isopropyl-7,7,9,9-tetramethyl-1,4,8-triazaspiro[4.5]decan-2-one. researchgate.netaip.org The reaction conditions, such as the ratio of reactants and reaction time, can be optimized to maximize the yield of the desired spirocyclic hydroxamic acid and minimize the formation of oligomeric byproducts. aip.org For instance, using a 2-fold excess of ketone and increasing the reaction time to 5 hours leads to almost complete consumption of the starting DL-valine hydroxamic acid, though it can be complicated by the formation of oligomers. aip.org
The structure of these cyclic derivatives has been confirmed through various analytical techniques, and their potential as chemosensitizing agents in cancer therapy has been investigated. researchgate.netaip.orgaip.orgresearchgate.net
The resolution of racemic mixtures of amino acids is a critical step in obtaining enantiomerically pure compounds. One effective method for the resolution of DL-valine is through the formation of diastereomeric complexes with a chiral resolving agent.
A patented method describes the use of N-benzoyl-L-alanine to selectively react with L-valine in a racemic mixture of DL-valine. google.com This reaction forms a crystalline complex of L-valine N-benzoyl-L-alanine, even in the presence of D-valine and other impurities. google.com This preferential reaction allows for the efficient separation of the L-valine complex from the D-valine, which remains in the solution. google.com The L-valine can then be recovered from the complex by treatment with an acid or a base. google.com
Similarly, N-benzoyl-D-alanine can be used as the resolving agent to selectively crystallize D-valine as a D-valine N-benzoyl-D-alanine complex. google.com The efficiency of this resolution process is influenced by factors such as the molar ratio of the resolving agent to DL-valine and the solvent system used. google.com The use of an acidic compound with a pKa value between 0.90 and 2.10 in an aqueous solvent can increase the productivity of the process. google.com
Table 2: Data on the Resolution of DL-Valine with N-Benzoyl-Alanine
| Resolving Agent | Selectively Complexes With | Resulting Crystalline Complex | Method to Recover Valine |
| N-Benzoyl-L-alanine | L-Valine | L-Valine N-benzoyl-L-alanine | Hydrolysis with acid or base |
| N-Benzoyl-D-alanine | D-Valine | D-Valine N-benzoyl-D-alanine | Hydrolysis with acid or base |
Biocatalytic and Green Chemistry Approaches in Valine Production
Biocatalytic methods offer a green and sustainable alternative to traditional chemical synthesis for the production of valine stereoisomers. These methods utilize whole microbial cells or isolated enzymes to catalyze the synthesis of L- or D-valine with high stereoselectivity.
L-Valine Production: Microbial fermentation is a major industrial method for producing L-valine. acs.org Microorganisms such as Corynebacterium glutamicum, Escherichia coli, and Brevibacterium flavum are commonly used. acs.orggoogle.comnih.gov The biosynthesis of L-valine in these organisms starts from pyruvate (B1213749) and involves a series of enzymatic reactions catalyzed by enzymes like acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B. nih.gov
Metabolic engineering and systems biology approaches are employed to enhance L-valine production by optimizing the biosynthetic pathway, reducing byproduct formation, and overcoming feedback inhibition. nih.govresearchgate.net For example, intensifying the activity of enzymes like acetohydroxy acid-synthase (ilvBN) and isomeroreductase (ilvC) can increase L-valine yields. google.com
D-Valine Production: D-valine can be synthesized using various enzymatic strategies. d-aminoacids.commdpi.com One common method is the "hydantoinase process," which uses a multi-enzymatic system. mdpi.comresearchgate.net This process typically involves the racemization of D,L-5-isopropylhydantoin by hydantoin (B18101) racemase, followed by the hydrolysis of the D-hydantoin to D-N-carbamoyl-valine by a D-hydantoinase, and finally the conversion to D-valine by a D-carbamoylase. mdpi.com This process has achieved high conversion rates. mdpi.comresearchgate.net
Another approach involves the use of D-amino acid aminotransferases (DAATs) which can catalyze the transamination of α-keto acids to the corresponding D-amino acids. mdpi.comsemanticscholar.org Multi-enzymatic systems have been developed that couple the activity of a DAAT with other enzymes for cofactor regeneration, enabling the synthesis of D-valine from its corresponding α-keto acid. mdpi.comsemanticscholar.org
Table 3: Comparison of Microbial and Enzymatic Synthesis of Valine Stereoisomers
| Method | Stereoisomer | Key Enzymes/Microorganisms | Starting Material (Example) | Key Features |
| Microbial Fermentation | L-Valine | Corynebacterium glutamicum, Escherichia coli | Glucose | High yield and titer through metabolic engineering. acs.orgnih.gov |
| Hydantoinase Process | D-Valine | Hydantoin racemase, D-hydantoinase, D-carbamoylase | D,L-5-isopropylhydantoin | Multi-enzymatic cascade, high conversion. mdpi.comresearchgate.net |
| Transamination | D-Valine | D-amino acid aminotransferase (DAAT) | α-Ketoisovalerate | Stereospecific amination. mdpi.comsemanticscholar.org |
Enantioselective Transformations in Valine Derivative Synthesis
The production of enantiomerically pure valine and its derivatives is of paramount importance in the pharmaceutical industry, chemical biology, and asymmetric synthesis, where the specific stereochemistry of a molecule dictates its biological activity and function. nih.gov Consequently, extensive research has focused on developing efficient and highly selective methods to access either the D- or L-enantiomer from racemic mixtures or achiral precursors. These enantioselective transformations can be broadly categorized into classical chemical resolution, modern asymmetric catalysis, and biocatalytic approaches.
Classical and Modern Resolution Methods
Chemical resolution is a foundational technique for separating racemic compounds like DL-valine. This method involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, these salts can be separated by methods such as fractional crystallization.
A widely used method for resolving DL-valine employs dibenzoyl tartaric acid (DBTA) as the resolving agent. google.com For instance, using D-DBTA in a dilute inorganic acid solution, such as hydrochloric or sulfuric acid, leads to the formation of diastereomeric salts. google.comresearchgate.net By carefully controlling temperature, the salt composed of D-valine and D-DBTA preferentially precipitates from the solution upon cooling. researchgate.net After separation, the salt is treated with a base to neutralize the resolving agent, yielding D-valine with high optical purity (over 98%) and chemical yields typically ranging from 70% to 80%. google.comresearchgate.net A similar process using L-DBTA allows for the isolation of L-valine. google.com
More recent strategies have refined this concept through selective cocrystallization. In one such example, (+)-di-p-anisoyl-D-tartaric acid (D-DMTA) was used to resolve DL-valine, where the two diastereomers formed a metastable cocrystal and a stable salt, facilitating their separation. rsc.org Another approach involves derivatizing the amino acids with a fluorescent chiral tagging reagent, which creates diastereomers that can be effectively separated and quantified using high-performance liquid chromatography (HPLC). nih.gov
Asymmetric Catalysis
Asymmetric catalysis offers a more direct and atom-economical route to enantiopure valine derivatives by constructing the chiral center from prochiral substrates using a chiral catalyst.
Organocatalysis: This subfield uses small organic molecules to catalyze enantioselective reactions. For the synthesis of valine precursors like β-hydroxy-α-amino acids, direct aldol (B89426) reactions of glycine (B1666218) Schiff bases have proven effective. acs.orgresearchgate.net By using a benzophenone-derived imine of glycine o-nitroanilide as the starting material and a Brønsted base catalyst, a highly syn-selective and enantioselective synthesis can be achieved. acs.org The nitroanilide framework is crucial as it provides a hydrogen-bonding platform that controls reactivity and diastereoselectivity. acs.org Phase-transfer catalysis has also been employed for the enantioselective alkylation of glycine imine derivatives, representing a landmark method in the field. nih.gov
Metal Catalysis: Transition metal catalysts are powerful tools for creating chiral centers. A versatile method for synthesizing both D and L α-amino acids involves the catalytic asymmetric vinylation of aldehydes to produce chiral allylic alcohols. nih.govorganic-chemistry.org These intermediates are then converted to allylic amines through an Overman rearrangement, and subsequent oxidative cleavage of the amine yields the desired amino acid with excellent enantiomeric excess. nih.govorganic-chemistry.org In another advanced strategy, a tandem relay catalysis protocol using both palladium and an isothiourea catalyst has been developed. acs.org This process transforms readily available glycine aryl esters and allylic phosphates into α-amino acid derivatives containing two new stereogenic centers with high diastereo- and enantioselectivity. acs.org
Photoredox Catalysis: This emerging field utilizes visible light to drive chemical reactions. In the context of amino acid synthesis, an organic acridinium-based photocatalyst can be used to generate alkyl radicals from ubiquitous carboxylic acids, including N-Boc-protected valine. ineosopen.orgchemrxiv.org These radicals then add stereoselectively to a chiral glyoxylate-derived sulfinyl imine, producing highly functionalized and biologically relevant α,β-diamino acids in excellent yields. chemrxiv.org
Biocatalytic and Enzymatic Transformations
Biocatalysis leverages the high selectivity of enzymes to perform enantioselective transformations under mild, environmentally friendly conditions.
Enzymatic resolution of N-acyl-DL-valine can be achieved using d-aminoacylase, which selectively hydrolyzes the N-acyl group from the D-enantiomer. smolecule.com A more advanced strategy is deracemization, which can theoretically convert 100% of a racemate into a single enantiomer. A chemo-enzymatic deracemization process has been developed to produce D-valine from racemic valine ethyl ester. researchgate.net The key to this process is an evolved variant of cyclohexylamine (B46788) oxidase (CHAO), which showed a 30-fold higher catalytic efficiency than the wild-type enzyme and enabled the synthesis of D-valine in up to 95% isolated yield and with an enantiomeric excess greater than 99%. researchgate.net
Microbial conversion methods have also been established. For example, microorganisms such as Agrobacterium radiobacter can convert DL-5-isopropylhydantoin into DL-valine through a microbial asymmetric conversion process. worldscientific.com
Research Findings on Enantioselective Synthesis of Valine Derivatives
| Method/Reaction Type | Substrate(s) | Catalyst/Reagent | Product | Yield (%) | Stereoselectivity | Reference(s) |
| Chemical Resolution | DL-Valine | D-2,3-dibenzoyl tartaric acid (D-DBTA) | D-Valine | 70-80% | >98% optical purity | researchgate.net |
| Chemical Resolution | DL-Valine | (+)-di-p-anisoyl-D-tartaric acid (D-DMTA) | D-Valine salt & L-Valine cocrystal | N/A | Selective salt/cocrystal formation | rsc.org |
| Asymmetric Aldol Rxn | Glycine o-nitroanilide imine, Aldehydes | Brønsted Base | syn-β-Hydroxy-α-amino acids | High | High enantio- & syn-selectivity | acs.org |
| Asymmetric Vinylation | Aldehydes, Divinylzinc | Chiral Amino Alcohol | Allylic Alcohols (precursor to Amino Acids) | Good | Excellent ee's | nih.gov |
| Chemo-enzymatic Deracemization | Racemic Valine Ethyl Ester | Cyclohexylamine Oxidase (CHAO) variant | D-Valine | up to 95% | >99% ee | researchgate.net |
| Tandem Relay Catalysis | Glycine aryl ester, Allylic phosphate (B84403) | Palladium catalyst & Isothiourea catalyst | syn-α-Amino acid derivatives | Good | High diastereo- & enantioselectivity | acs.org |
| Photoredox Catalysis | N-Boc-valine, Chiral sulfinyl imine | Acridinium-based photocatalyst | α,β-Diamino acid derivative | >99% | >95:5 dr | chemrxiv.org |
Chemical Resolution Techniques for Enantiomeric Separation
Chemical resolution remains a cornerstone for separating enantiomers. These methods typically involve the use of a chiral resolving agent to create diastereomers with different physical properties or leveraging the crystallization behavior of the enantiomers themselves.
Preferential crystallization is a technique applicable to racemic mixtures that form conglomerates—mechanical mixtures of separate D- and L-enantiomer crystals. This method relies on kinetically controlled crystallization. The process begins with a supersaturated solution of the racemic compound. By introducing seed crystals of the desired enantiomer (in this case, D-Valine hydrochloride), its crystallization is induced while the other enantiomer remains in the solution.
The success of this method hinges on the metastable zone width, the region of supersaturation where spontaneous nucleation of the counter-enantiomer is avoided. The crystallization must be halted before the unwanted enantiomer begins to crystallize, a point determined by the specific system's kinetics. While a powerful technique, challenges include the potential for the unwanted enantiomer to co-crystallize, which would contaminate the product. A significant finding in the study of valine is its ability to transform from a racemic compound crystal (where D and L enantiomers are mixed in the same crystal) to a conglomerate upon rapid sublimation at high temperatures (e.g., 430°C), which is a prerequisite for resolution by preferential crystallization.
A widely used and robust method for resolving racemic mixtures is the formation of diastereomeric salts. This involves reacting the racemic mixture, such as DL-Valine, with an optically pure chiral resolving agent. For amino acids, derivatives of tartaric acid are common resolving agents.
In the resolution of DL-Valine, D-2,3-dibenzoyl tartaric acid can be used as the resolving agent. The reaction, typically conducted in a dilute inorganic acid solution like hydrochloric acid, forms two diastereomeric salts: D-Valine·D-2,3-dibenzoyl tartaric acid and L-Valine·D-2,3-dibenzoyl tartaric acid. These diastereomers possess different physical properties, most importantly, different solubilities in the chosen solvent.
By carefully controlling conditions such as temperature, one of the diastereomeric salts can be selectively crystallized. For instance, the salt composed of D-2,3-dibenzoyl tartaric acid and D-valine may precipitate when the mixture is cooled to 15°C. This crystalline salt is then separated by filtration. The desired enantiomer, D-Valine, is subsequently recovered by treating the salt with a base to neutralize the resolving agent. This method has been reported to yield D-valine with high optical purity (over 98%) and chemical yields of 70-80%.
| Parameter | Value/Condition | Source |
| Resolving Agent | D-2,3-dibenzoyl tartaric acid | |
| Solvent | Dilute hydrochloric acid (0.2-0.8 mol/L) | |
| Reaction Temperature | 75-95 °C | |
| Crystallization Temp. | Cooled to 15°C | |
| Reported Yield | 70-80% | |
| Reported Optical Purity | >98% | |
| Data table showing typical parameters for the resolution of DL-Valine using dibenzoyl tartaric acid. |
The crystallization of a target amino acid can be influenced by the presence of other amino acids. Research has shown that in some systems, an excess of one enantiomer can induce the crystallization of another amino acid. For example, experiments involving the sublimation of amino acids have found that an L-enantiomer excess of valine or isoleucine can enrich a racemic mixture of leucine (B10760876), which on its own sublimes to form only racemic crystals. This suggests that interactions between different amino acid molecules can affect nucleation and crystal growth. While this specific example relates to sublimation rather than crystallization from a solution of hydrochlorides, it demonstrates the principle of inter-amino acid influence on phase transitions. The packing disorder in racemic valine crystals can be affected by the presence of other racemic α-amino acid additives during growth and dissolution.
Continuous Resolution Processes for DL-Amino Acid Hydrochlorides
To overcome the limitations of batch processing and improve efficiency, continuous resolution processes have been developed. These systems offer better control, higher throughput, and greater consistency.
Chiral polymers are increasingly being investigated as auxiliaries in enantioselective crystallization. These polymers can be designed to interact selectively with one enantiomer in a racemic mixture, thereby inhibiting its crystallization and allowing the other enantiomer to crystallize in a purer form.
For instance, chiral polymeric particles, such as those based on poly-N-acrylic amino acids (e.g., phenylalanine, leucine), have been tested as initiators for enantioselective crystallization. In one approach, fabricated chiral magnetic polymeric particles were used to achieve chiral discrimination. By monitoring the optical activity of the solution during crystallization, a significant enantiomeric excess in the solid phase can be achieved, demonstrating the effectiveness of these chiral surfaces in inducing resolution. The use of such polymers can be integrated into continuous processes to enhance separation efficiency.
Continuous Preferential Crystallization (CPC) is an excellent example of an optimized process for resolving conglomerates. The system typically involves maintaining a slight supersaturation of the racemic solution without exceeding the nucleation threshold of the undesired enantiomer. This is often achieved by carefully controlling the temperature difference between a dissolver unit and the crystallizer.
Key process parameters that must be optimized for efficient continuous crystallization include:
Temperature: Directly influences solubility and the width of the metastable zone.
**Sup
Enzymatic and Microbial Methods for Chiral Resolution
Enzymatic and microbial processes are highly valued for the production of single-enantiomer amino acids due to their exceptional stereoselectivity, mild operating conditions, and environmentally friendly nature. researchgate.netnih.gov These biocatalytic approaches have become competitive and promising alternatives to classical chemical resolution. researchgate.net
The enzymatic resolution of N-acyl-DL-amino acids using aminoacylases is a well-established and effective method for producing optically pure amino acids. This process relies on the enzyme's ability to stereoselectively hydrolyze only one enantiomer from the acylated racemic mixture.
L-Aminoacylase is frequently used in this process. For instance, in the resolution of N-acetyl-DL-valine, L-aminoacylase specifically catalyzes the hydrolysis of the L-enantiomer (N-acetyl-L-valine) into L-valine. scholarsportal.info The unreacted N-acetyl-D-valine remains in the mixture and can be separated from the free L-valine. scholarsportal.info The reaction kinetics of this asymmetrical hydrolysis have been modeled successfully, allowing for the optimization of continuous processes in settings like ultrafiltration membrane reactors (UFMR). scholarsportal.inforesearchgate.net
Conversely, D-aminoacylases are employed for the specific production of D-amino acids. researchgate.net These enzymes catalyze the hydrolysis of N-acyl-D-amino acids. For example, D-aminoacylase from Alcaligenes faecalis DA1 can be used for the optical resolution of various N-acyl-DL-amino acids. nih.gov The production of this enzyme is significantly induced by the presence of N-acetyl-D-amino acids. nih.gov Similarly, D-aminoacylase from Defluvibacter sp. A131-3 has shown great potential for the industrial-scale production of D-valine through the efficient resolution of N-acetyl-DL-valine. researchgate.net Immobilization of these enzymes on supports can enhance their stability and reusability, making the process more cost-effective for industrial applications. nih.gov For example, immobilized D-aminoacylase used for resolving N-acetyl-DL-methionine retained 90% of its initial activity after 17 days of continuous operation. nih.gov
| Enzyme Form | Km (mM) for N-acetyl-D-methionine | Optimal pH | Optimal Temperature | Temperature Stability |
|---|---|---|---|---|
| Free Enzyme | 1.00 | ~8.0 | ~45°C | Stable up to 40°C |
| Immobilized Enzyme | 0.22 | ~8.0 | ~45°C | Stable up to 40°C |
Microbial methods provide diverse pathways for producing D-valine from its racemic form. nih.gov These techniques can be broadly categorized into asymmetric degradation of the racemate and stereoselective hydrolysis of a precursor. researchgate.netnih.gov
Asymmetric Degradation: This strategy involves using microorganisms that selectively metabolize one enantiomer from a racemic mixture, leaving the other enantiomer to accumulate in the medium. Several microbial strains, such as Pseudomonas putida, have been identified for their ability to selectively consume L-valine from a DL-valine mixture, thereby enriching the D-valine. vulcanchem.com A yeast strain identified as Candida maltosa demonstrated the ability to completely degrade the L-isomer from a 50 g/L solution of DL-valine within 72 hours, providing a method to isolate the pure D-valine from the reaction mixture. researchgate.net
Stereoselective Hydrolysis: This approach uses microbial enzymes to specifically hydrolyze a substrate to produce the desired D-amino acid. A prominent example is the "hydantoinase process," which involves a bienzymatic system. researchgate.net DL-5-isopropylhydantoin, synthesized from isobutyraldehyde, is converted into D-valine using a combination of D-hydantoinase and D-carbamoylase. researchgate.net This method has been optimized to achieve high conversion rates. researchgate.net Another microbial pathway involves the stereospecific hydrolysis of DL-α-aminoisovaleronitrile by Fusarium oxysporum, which produces D-valine while leaving the L-enantiomer of the nitrile largely unreacted. scispace.com
| Method | Microorganism | Substrate | Principle | Reference |
|---|---|---|---|---|
| Asymmetric Degradation | Candida maltosa | DL-Valine | Selectively degrades L-valine, enriching D-valine. | researchgate.net |
| Asymmetric Degradation | Pseudomonas putida | DL-Valine | Selectively metabolizes L-valine. | vulcanchem.com |
| Stereoselective Hydrolysis | (Various) | DL-5-isopropylhydantoin | Uses D-hydantoinase and D-carbamoylase to convert the substrate to D-valine. | researchgate.netnih.gov |
| Stereoselective Hydrolysis | Fusarium oxysporum | DL-α-aminoisovaleronitrile | Stereospecifically hydrolyzes the nitrile to form D-valine. | scispace.com |
Advanced Chiral Analytical Methods for Valine Enantiomers
The accurate determination of enantiomeric purity is essential. Advanced analytical techniques, particularly chromatography, have been developed to provide sensitive and reliable separation and quantification of valine enantiomers.
A common challenge in analyzing amino acids via High-Performance Liquid Chromatography (HPLC) is their lack of a strong chromophore for UV detection. rsc.org To overcome this, a pre-column derivatization strategy is often employed. One popular method involves reacting the primary amino group of valine with o-phthalaldehyde (B127526) (OPA) and a thiol co-reagent to form highly fluorescent isoindole adducts. rsc.org
This derivatization allows for the sensitive detection of the valine enantiomers. When a chiral thiol is used, the resulting diastereomeric adducts can be separated on a standard reversed-phase (RP) column. Alternatively, derivatization with an achiral thiol followed by separation on a chiral column is also effective. rsc.org A developed RP-HPLC method utilizing this strategy can quantify D-valine as a chiral impurity in L-valine down to the 0.05% level. rsc.orgresearchgate.net By optimizing chromatographic conditions, such as using a Chiralcel OD-3R column and increasing the temperature to 40°C, baseline resolution of the OPA D-valine and OPA L-valine adducts can be achieved with excellent peak shape. rsc.org
| Parameter | Condition/Value |
|---|---|
| Column | Chiralcel OD-3R |
| Column Temperature | 40°C |
| Retention Time (D-Valine Adduct) | 14.8 minutes |
| Retention Time (L-Valine Adduct) | 16.0 minutes |
| Quantification Limit | 0.05% D-valine in L-valine |
Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and selectivity for analyzing complex biological samples. For chiral analysis of amino acids, an "indirect" method involving derivatization with a chiral labeling reagent is highly effective. nacalaiusa.com This approach converts the enantiomers into diastereomers, which can then be separated on a cost-effective achiral column (e.g., a C18 column). nacalaiusa.com
A notable labeling reagent is 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA). jst.go.jpnih.govresearchgate.net This reagent reacts with both D- and L-valine to form diastereomeric pairs that are easily separated by RP-HPLC and detected with high sensitivity by MS. jst.go.jpnih.govrsc.org L-FDVDA is considered an advanced version of Marfey's reagents, such as Nα-(5-fluoro-2,4-dinitrophenyl)-L-alaninamide (L-FDAA) and Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), and it demonstrates improved ionization for greater MS sensitivity. nacalaiusa.comresearchgate.netnih.gov This methodology has been successfully used to separate and identify up to 20 different DL-amino acids in a single analysis. jst.go.jpnih.gov The resulting labeled amino acids are stable, allowing for reliable and reproducible quantification in various samples. rsc.orgacs.org
Direct enantiomeric separation of underivatized amino acids is the preferred method as it avoids the extra step and potential impurities associated with derivatization. sigmaaldrich.com This is typically achieved using chiral stationary phases (CSPs) that can directly distinguish between enantiomers.
However, the zwitterionic nature of native amino acids makes them poorly soluble in the non-polar solvents often used with polysaccharide-based CSPs. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin as the chiral selector (e.g., Astec CHIROBIOTIC T), are particularly successful for this application. sigmaaldrich.com These CSPs possess ionic groups and are compatible with the polar and aqueous mobile phases needed to solubilize amino acids. sigmaaldrich.com A key characteristic of these columns is that the D-enantiomer is typically retained more strongly than the L-enantiomer, a phenomenon linked to the natural binding affinity of teicoplanin for D-alanyl-D-alanine residues in bacterial cell walls. sigmaaldrich.com
Other approaches include ligand-exchange chromatography, where a chiral selector is either added to the mobile phase or coated onto the stationary phase to facilitate resolution on an achiral column. researchgate.netoup.comscielo.br Additionally, CSPs based on Cinchona alkaloids have been developed for the chiral resolution of N-protected amino acids, such as N-Cbz-DL-Valine. chromservis.eu
| Enantiomer | Retention Time (min) | Selectivity (α) | Resolution (Rs) |
|---|---|---|---|
| L-Valine | 4.472 | 1.20 | 3.93 |
| D-Valine | 5.385 |
Role of Valine and its Derivatives in Protein and Peptide Systems
Valine, an α-amino acid, and its derivatives are integral to various biochemical and mechanistic studies, particularly concerning proteins and peptides. The hydrochloride form, this compound, provides a stable and soluble source of valine for research applications.
DL-Valine and its protected forms, such as Boc-DL-valine, are fundamental components in the field of peptide synthesis. chemimpex.com The tert-butyloxycarbonyl (Boc) protecting group is crucial for managing the reactivity of the amino group during the stepwise assembly of amino acids into a peptide chain, a process vital for creating new drug molecules and other bioactive compounds. chemimpex.com This protective strategy enhances the stability and solubility of the peptide during synthesis, allowing for more efficient and selective chemical reactions. chemimpex.comchemimpex.com The use of DL-valine derivatives facilitates the construction of complex peptides, which are instrumental in pharmaceutical research, including the development of therapeutics in oncology and immunology. chemimpex.com For instance, N-(N-Glycylglycyl)-DL-valine, a synthetic tripeptide, is used in research to investigate peptide interactions and enzyme specificity. ontosight.ai The racemic nature of DL-valine, containing both D- and L-enantiomers, can be particularly useful in creating peptides with unique structural and functional properties that may differ from those composed solely of the naturally occurring L-amino acids. ontosight.ai
| DL-Valine Derivative | Application in Peptide Synthesis | Key Feature |
| Boc-DL-valine | Serves as a protected building block in solid-phase and solution-phase peptide synthesis. | The Boc group prevents unwanted side reactions at the amino terminus. chemimpex.com |
| Boc-N-methyl-DL-valine | Used to create peptides with N-methylated backbones, which can enhance stability and bioavailability. chemimpex.com | The N-methyl group can alter the peptide's conformation and resistance to enzymatic degradation. chemimpex.com |
| 3-Methoxy-DL-valine | Incorporated into peptides to introduce unique chemical properties via the methoxy (B1213986) group on the side chain. apolloscientific.co.uk | The methoxy group can influence the peptide's polarity and interactions. apolloscientific.co.uk |
| N-(N-Glycylglycyl)-DL-valine | Utilized as a model peptide in research to study enzymatic cleavage and peptide-protein interactions. ontosight.ai | The simple and defined structure allows for clear interpretation of experimental results. ontosight.ai |
This table summarizes the applications of various DL-Valine derivatives in peptide synthesis research.
During the production of recombinant proteins in host organisms like Chinese Hamster Ovary (CHO) cells, the availability of essential amino acids such as valine is crucial. Research has shown that supplementing cell culture media with valine can have a positive impact on cell culture performance and the quality and quantity of the recombinant protein produced. nih.govresearchgate.net Specifically, valine feeding has been demonstrated to reduce the accumulation of ammonia, a toxic byproduct of cell metabolism that can inhibit cell growth and negatively affect protein glycosylation. nih.govresearchgate.net
Recent studies have explored the role of DL-valine in modifying the properties of myofibrillar proteins (MP), which are key components of muscle tissue and crucial for the texture of meat products. In a study on Landaise goose myofibrillar protein, valine was identified as a limiting amino acid, and the addition of DL-valine was shown to significantly enhance the gel strength and water retention capacity of the MP gels. researcher.lifenih.gov
The mechanism behind this improvement involves the promotion of protein unfolding, which exposes hydrophobic groups. nih.gov The propyl group of DL-valine facilitates hydrophobic interactions, leading to the reaggregation of proteins into a stable, porous, and homogeneous network structure. researcher.lifenih.gov This structural rearrangement is associated with a conversion of α-helices to β-sheets, which strengthens intermolecular hydrophobic interactions and contributes to the stability of the gel. nih.gov The addition of DL-valine also influences the water distribution within the gel, converting free water into immobile water, which further enhances water retention. researcher.lifenih.gov
| Parameter | Effect of DL-Valine Addition (0.075%) | Reference |
| Gel Strength | Increased to 59.5 g | researcher.lifenih.gov |
| Water Retention | Increased to 76.76% | researcher.lifenih.gov |
This table highlights the significant improvements in the gel properties of Landaise goose myofibrillar protein upon the addition of an optimal concentration of DL-valine.
The structural integrity of proteins is maintained by a variety of non-covalent and covalent interactions, with hydrophobic interactions and disulfide bonds playing pivotal roles. Valine, with its non-polar, aliphatic isopropyl side chain, is a key contributor to the hydrophobic forces that drive protein folding. wisc.edurusselllab.org These interactions lead to the burial of hydrophobic residues like valine within the protein's core, shielding them from the aqueous environment and stabilizing the protein's three-dimensional structure. russelllab.org
Valine in Metabolic and Biosynthetic Pathways Research
Valine is an essential branched-chain amino acid (BCAA) in animals, meaning it must be obtained through their diet. wikipedia.org In contrast, plants and bacteria can synthesize valine from pyruvic acid through a series of enzymatic reactions. wikipedia.org
The biosynthesis of L-valine from pyruvate is a well-studied metabolic pathway, particularly in microorganisms like Corynebacterium glutamicum and Escherichia coli, which are often engineered for the industrial production of this amino acid. nih.govnih.gov The pathway consists of four key enzymatic steps. nih.govasm.org
The synthesis begins with the condensation of two molecules of pyruvate, a reaction catalyzed by acetohydroxy acid synthase (AHAS) , also known as acetolactate synthase. nih.govoup.com This enzyme is a critical control point in the pathway and is subject to feedback inhibition by L-valine. asm.orgresearchgate.net The product of this reaction is 2-acetolactate (B3167203). nih.gov
The second step involves the conversion of 2-acetolactate to 2,3-dihydroxy-isovalerate. This reaction is catalyzed by acetohydroxy acid isomeroreductase (AHAIR) , which requires NADPH as a cofactor. nih.govasm.org
Next, dihydroxyacid dehydratase (DHAD) catalyzes the dehydration of 2,3-dihydroxy-isovalerate to form α-ketoisovalerate. nih.govresearchgate.net
Finally, the pathway culminates in the transamination of α-ketoisovalerate to L-valine. This final step is primarily catalyzed by transaminase B , which utilizes glutamate (B1630785) as the amino group donor. nih.govoup.com
| Enzyme | Gene(s) (in C. glutamicum) | Reaction Catalyzed | Cofactor/Substrate |
| Acetohydroxy Acid Synthase (AHAS) | ilvBN | 2 Pyruvate → 2-Acetolactate | - |
| Acetohydroxy Acid Isomeroreductase (AHAIR) | ilvC | 2-Acetolactate → 2,3-Dihydroxy-isovalerate | NADPH |
| Dihydroxyacid Dehydratase (DHAD) | ilvD | 2,3-Dihydroxy-isovalerate → α-Ketoisovalerate | - |
| Transaminase B | ilvE | α-Ketoisovalerate → L-Valine | Glutamate |
This table outlines the key enzymes and their roles in the L-valine biosynthesis pathway starting from pyruvate.
Studies on Valine Catabolism and Glucogenic Precursor Formation
The catabolism of the branched-chain amino acid valine is a significant metabolic pathway that culminates in the formation of propionyl-CoA, a key precursor for gluconeogenesis. This process underscores valine's classification as a glucogenic amino acid, meaning its carbon skeleton can be converted into glucose. The breakdown of valine occurs through a multi-step enzymatic pathway primarily in the mitochondria of muscle tissue. drugbank.comnih.gov
The initial step in valine catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT). nih.govbiologyonline.com This enzyme transfers the amino group from valine to α-ketoglutarate, resulting in the formation of glutamate and the corresponding branched-chain α-keto acid, α-ketoisovalerate. drugbank.combiologyonline.com Subsequently, α-ketoisovalerate undergoes irreversible oxidative decarboxylation, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex. drugbank.comnih.gov This crucial, rate-limiting step yields isobutyryl-CoA. biologyonline.com
The metabolic pathway continues as isobutyryl-CoA is further oxidized and rearranged to ultimately form succinyl-CoA, which can then enter the citric acid cycle to support energy production or be directed towards gluconeogenesis. drugbank.combiologyonline.com Unlike the other branched-chain amino acids, leucine and isoleucine, the catabolism of valine does not produce acetyl-CoA. biologyonline.com Studies in sheep have demonstrated that while valine is taken up and catabolized in skeletal muscle, the contribution of CO2 from its decarboxylation to the total muscle CO2 output is minimal, approximately 0.2%. publish.csiro.au However, the catabolism rate, particularly the proportion of valine uptake that is transaminated, increases significantly during periods of starvation. publish.csiro.au
The principal product of valine catabolism is propionyl-CoA, which serves as a glucogenic precursor for succinyl-CoA. drugbank.combiologyonline.comthemedicalbiochemistrypage.org This conversion is a critical link between amino acid breakdown and carbohydrate metabolism.
A study on the fungus Piricularia oryzae demonstrated that it can utilize DL-valine as a carbon source by first converting it to its α-keto analog, dimethylpyruvic acid, through deamination. tandfonline.com This conversion happens even when another carbon source like sucrose (B13894) is available, indicating that part of the DL-valine is used as a carbon source rather than solely for nitrogen. tandfonline.com
Influence of Redox Balance on Valine Production in Microbial Systems
Researchers have demonstrated that metabolic engineering to address this cofactor imbalance can drastically improve L-valine yields. nih.govnih.gov Key strategies involve modifying the coenzyme specificity of enzymes within the valine synthesis pathway. For example, the NADPH-dependent acetohydroxy acid isomeroreductase (encoded by ilvC) was engineered to utilize NADH instead. nih.govnih.gov Furthermore, the endogenous transaminase B (encoded by ilvE) was replaced with an NADH-dependent leucine dehydrogenase from Lysinibacillus sphaericus. nih.govnih.gov
These modifications effectively converted the coenzyme requirement for L-valine synthesis from NADPH to NADH, leading to a significant decrease in the intracellular NADH/NAD+ ratio. nih.govnih.gov As a result, glucose consumption and L-valine production were substantially improved, while the formation of by-products like succinate (B1194679) was reduced. nih.govnih.gov In one engineered strain of C. glutamicum, these strategies, combined with a feedback-resistant acetohydroxy acid synthase, resulted in the production of 1,470 mM L-valine in 24 hours with a yield of 0.63 mol per mole of glucose. nih.govnih.gov Similar strategies in E. coli have also proven successful, achieving high titers and yields of L-valine. researchgate.net
| Strain/Condition | Key Genetic Modifications | L-Valine Titer | L-Valine Yield (mol/mol glucose) | Reference |
|---|---|---|---|---|
| Engineered C. glutamicum | Modified IlvC (NADPH to NADH), Introduction of NADH-dependent LeuDH, Feedback-resistant AHAS | 1,470 mM (after 24h) | 0.63 | nih.govnih.gov |
| Engineered E. coli | Redox cofactor balance engineering | 84 g/L | 0.41 g/g glucose | researchgate.net |
Interaction of Valine and its Derivatives with Biological Entities
Selective Inhibition of Cell Proliferation by D-Valine in Cell Culture Models
A unique application of valine stereoisomers is the use of D-valine to selectively inhibit the growth of certain cell types in culture. nih.govnih.gov Many standard cell culture media contain L-valine, an essential amino acid for protein synthesis in all mammalian cells. However, replacing L-valine with its enantiomer, D-valine, creates a selective medium that supports the growth of specific cells while inhibiting others. nih.govnih.gov
The basis for this selectivity lies in the presence of the enzyme D-amino acid oxidase (DAAO). nih.gov Only cells that possess DAAO can convert the non-metabolizable D-valine into its essential L-enantiomer, which is then available for protein synthesis and cell proliferation. nih.gov Fibroblasts, a common contaminant in primary cell cultures, lack this enzyme and therefore cannot proliferate in a D-valine-substituted medium. nih.govnih.govresearchgate.net
This principle has been successfully applied to purify cultures of various epithelial and endothelial cells. nih.govmedchemexpress.com For instance, studies have shown that human myometrial smooth muscle cells can survive and maintain their specific characteristics, such as the expression of the marker protein desmin and their contractile response to oxytocin, when cultured in a D-valine medium. nih.gov This selective method allows for the establishment of cell populations free from fibroblast overgrowth, which is crucial for accurate experimental results. nih.govnih.gov The growth of transplastomic plant cells expressing a DAAO gene is also inhibited by D-valine, as the enzyme converts it into the toxic product 3-methyl-2-oxobutanoate (B1236294) within the plastids. oup.com
Molecular Docking Analysis of DL-Valine Interactions with Biomacromolecules (e.g., Myosin)
Molecular docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a macromolecular target. Such studies have been employed to understand the interaction between DL-valine and proteins like myosin. In a study investigating the gelation properties of Landaise goose myofibrillar protein (MP), which is primarily composed of myosin, DL-valine was identified as a key interacting amino acid. nih.gov
| Macromolecule | Interacting Molecule | Primary Interaction Forces | Observed Effect | Reference |
|---|---|---|---|---|
| Landaise Goose Myofibrillar Protein (Myosin) | DL-Valine | Hydrophobic interactions, Disulfide bonds | Enhanced gel strength and water retention; stabilization of protein conformation | nih.govresearchgate.net |
Enzymatic Cleavage and Stability of Valine-Containing Linkers in Bioconjugates (e.g., Antibody-Drug Conjugates)
Valine is a critical component in the design of cleavable linkers used in antibody-drug conjugates (ADCs), a class of targeted cancer therapeutics. tcichemicals.comnih.govnih.gov The most common and industry-standard linker is the dipeptide sequence valine-citrulline (Val-Cit or VCit), often connected to a p-aminobenzyloxycarbonyl (PABC) spacer. tcichemicals.comnih.govnih.govaacrjournals.org This linker system is designed to be stable in the systemic circulation but susceptible to enzymatic cleavage following internalization of the ADC into a target cancer cell. nih.govaacrjournals.org
Within the lysosomal compartment of the cancer cell, proteases, particularly cathepsin B, recognize and cleave the peptide bond between valine and citrulline. tcichemicals.comnih.gov This cleavage initiates a self-immolative cascade through the PABC spacer, leading to the release of the potent cytotoxic payload. tcichemicals.com While initially thought to be specific to cathepsin B, later studies have shown that other lysosomal cathepsins, such as S, L, and F, can also cleave the Val-Cit linker. nih.govencyclopedia.pub The efficiency of this intracellular drug release is a key determinant of an ADC's therapeutic potency. nih.govaacrjournals.org
Modulation of Extracellular Stability through Chemical Modifications of Valine Linkers
While the Val-Cit linker exhibits good stability in human plasma, a significant challenge arises in preclinical studies, as it is susceptible to premature cleavage in rodent plasma. nih.govscispace.comresearchgate.net This instability is caused by the enzyme carboxylesterase 1C (Ces1C) in mice, which can hydrolyze the linker extracellularly, leading to off-target toxicity and a reduced therapeutic window. nih.govaacrjournals.org
| Linker Type | Cleaving Enzyme (Intracellular) | Cleaving Enzyme (Extracellular, Mouse) | Relative Plasma Stability | Reference |
|---|---|---|---|---|
| Valine-Citrulline (VCit) | Cathepsins (B, L, S, F) | Carboxylesterase 1C (Ces1C) | Suboptimal in mouse plasma | nih.govnih.govaacrjournals.org |
| Glutamic acid-valine-citrulline (EVCit) | Cathepsins | Resistant to Ces1C | Improved in mouse plasma | nih.govresearchgate.net |
Development and Validation of Advanced Analytical Methodologies for Dl Valine Hydrochloride
Chromatographic Method Development and Optimization
Chromatography stands as a cornerstone for the separation and analysis of chemical compounds. For DL-Valine hydrochloride and its esters, various chromatographic techniques are optimized to ensure quality control and process monitoring.
Gas Chromatography-Flame Ionization Detector (GC-FID) for Purity and Impurity Profiling of Valine Esters
Gas chromatography (GC) is a widely utilized technique in the pharmaceutical industry for its sensitivity, selectivity, and robustness. iiste.org For the analysis of valine esters, such as L-valine methyl ester hydrochloride, a GC method coupled with a Flame Ionization Detector (FID) offers a powerful tool for assessing purity and profiling impurities. iiste.org Due to the low volatility of amino acid hydrochlorides, a derivatization step is typically required. The compound is often converted into a more volatile ester form, for example, by reacting it with methanol (B129727). nih.gov
The developed GC-FID method must be validated to ensure it is suitable for its intended purpose. iiste.org Validation parameters include specificity, linearity, accuracy, precision (repeatability), sensitivity, and robustness. iiste.orgnih.gov For instance, a method was developed for L-valine methyl ester hydrochloride using a DB-624 capillary column with nitrogen as the carrier gas. iiste.org The validation of such a method confirms its reproducibility and specificity, making it suitable for quality control in a Good Manufacturing Practice (GMP) environment. iiste.org
Table 1: Typical GC-FID Parameters for Valine Ester Analysis
| Parameter | Typical Value/Condition | Source |
| Column | DB-624 (30m x 0.53mm, 1.0µm thickness) | iiste.org |
| Carrier Gas | Nitrogen | iiste.org |
| Detector | Flame Ionization Detector (FID) | iiste.org |
| Derivatization | Esterification (e.g., with methanol) | nih.gov |
| Injector | Auto-injector | iiste.org |
| Validation | Precision, Recovery, Linearity, Robustness | iiste.org |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Enantiomeric Purity
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the quantification of this compound and the critical assessment of its enantiomeric purity. The separation of D- and L-valine is essential, as the biological activity of each enantiomer can differ significantly.
For quantitative analysis, reversed-phase HPLC (RP-HPLC) is commonly employed. helixchrom.com Since valine lacks a strong chromophore for UV detection, pre-column derivatization is a popular strategy to enhance sensitivity. rsc.org Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) are used to create adducts with strong UV absorbance. rsc.orgresearchgate.net A method for determining an impurity, L-isoleucine methyl ester hydrochloride, in L-valine methyl ester hydrochloride utilized FMOC-Cl derivatization followed by separation on a C18 column and UV detection. researchgate.net
The determination of enantiomeric purity requires a chiral separation strategy. This can be achieved using specialized chiral stationary phases (CSPs), such as crown ether, macrocyclic antibiotic, or polysaccharide-based columns. rsc.org One developed RP-HPLC method successfully quantified D-Valine down to a 0.05% impurity level in L-Valine by forming isoindole adducts with OPA and a chiral thiol. rsc.orgrsc.org The method was validated for accuracy and linearity, with recovery rates for the D-Valine spike ranging from 96% to 106%. rsc.org
Table 2: Example HPLC Conditions for Enantiomeric Purity of Valine
| Parameter | Condition | Source |
| Technique | Reversed-Phase HPLC (RP-HPLC) | rsc.org |
| Column | Chiralcel OD-3R | rsc.org |
| Derivatization | o-phthalaldehyde (OPA)/chiral thiol | rsc.org |
| Mobile Phase | Acetonitrile/Buffer gradient | |
| Detector | UV | |
| Quantitation Level | Down to 0.05% of unwanted enantiomer | rsc.org |
| Linearity (r²) | > 0.99 | rsc.org |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of chemical reactions. nih.gov In the synthesis of valine derivatives, such as L-valine methyl ester hydrochloride, TLC provides a quick assessment of the consumption of starting materials and the formation of the desired product. google.com
The process involves spotting the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system. google.comnihs.go.jp For the synthesis of L-valine methyl ester hydrochloride, a mobile phase consisting of chloroform, methanol, and glacial acetic acid (5:3:1) has been used. google.com The separation of components on the plate is visualized, often using a staining agent like ninhydrin (B49086) for amino acids, which reveals spots corresponding to different compounds. epfl.ch The retention factor (Rf value) is calculated for each spot; a change in the spot pattern over time indicates the reaction's progression. For example, the product L-valine methyl ester hydrochloride was identified by its Rf value of 0.65 in the specified solvent system. google.com
Table 3: TLC System for Monitoring L-Valine Methyl Ester Hydrochloride Synthesis
| Component | Specification | Source |
| Stationary Phase | Silica Gel Plate | nihs.go.jp |
| Mobile Phase | Chloroform: Methanol: Glacial Acetic Acid (5:3:1) | google.com |
| Visualization | Staining (e.g., Ninhydrin) or UV light | epfl.ch |
| Analyte Rf Value | 0.65 for the product | google.com |
Hydrophobic Interaction Chromatography for Protein Analysis
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for the separation and purification of proteins based on differences in their surface hydrophobicity. chromatographyonline.combio-works.com While not a direct method for analyzing this compound itself, it is highly relevant as the hydrophobicity of amino acid residues like valine on a protein's surface is the basis for this separation. youtube.com
In HIC, a protein mixture is loaded onto a column with a weakly hydrophobic stationary phase in the presence of a high-concentration salt buffer. bio-works.comyoutube.com The salt promotes the interaction between hydrophobic patches on the protein surface (formed by amino acids such as valine, leucine (B10760876), and isoleucine) and the stationary phase. youtube.com Elution is achieved by applying a decreasing salt gradient, which weakens the hydrophobic interactions. chromatographyonline.com Proteins elute in order of increasing hydrophobicity, with the least hydrophobic proteins eluting first. chromatographyonline.com A key advantage of HIC is that it uses non-denaturing mobile phases, preserving the protein's native structure and biological activity. chromatographyonline.com This technique is sensitive enough to separate protein variants with subtle changes, such as post-translational modifications or deamidations. youtube.com
Spectroscopic and Spectrometric Characterization Techniques
Spectroscopic methods are vital for elucidating the molecular structure and identifying the functional groups present in a compound.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a definitive technique used to identify the functional groups within a molecule. researchgate.net When an infrared spectrum is obtained for this compound, it displays absorption bands corresponding to the vibrational frequencies of its specific chemical bonds. researchgate.net
Table 4: Characteristic FTIR Absorption Bands for Valine
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Source |
| Ammonium (B1175870) (NH3+) | Symmetric Deformation | ~1531 | researchgate.net |
| Carboxylate (COO-) | Symmetric Stretching | ~1300 | researchgate.net |
| Alkyl (C-H) | Stretching & Bending | 2800-3000 & 1350-1470 | instanano.com |
| O-H (of Carboxyl) | Stretching (Broad) | 2500-3300 | instanano.com |
Mass Spectrometry for Structural Elucidation and Molecular Weight Confirmation
Mass spectrometry is a pivotal analytical technique for the structural elucidation and confirmation of the molecular weight of this compound. The molecular weight of DL-Valine is 117.15 g/mol , while its hydrochloride salt is 153.61 g/mol nih.govnist.gov. In mass spectrometry, the DL-Valine molecule undergoes ionization, and the resulting molecular ion and its fragment ions are detected. The mass spectrum of valine typically does not show a strong parent ion peak due to its instability upon ionization researchgate.net. Instead, it presents a characteristic fragmentation pattern that is crucial for confirming its structure.
The fragmentation process under electron impact often involves the loss of the carboxyl group (COOH), leading to a prominent peak at m/z 72. This fragment corresponds to the [M-COOH]+ ion. Further fragmentation can occur, providing additional structural information researchgate.net. The mass spectra for D-, L-, and DL-enantiomeric forms of valine show no significant differences, as mass spectrometry does not typically distinguish between stereoisomers without chiral derivatization or a chiral chromatographic separation step researchgate.net. Various mass spectrometry techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Tandem Mass Spectrometry (MS-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), are employed for the analysis of valine and its derivatives nih.gov.
| Compound | Molecular Weight (g/mol) | Key Fragment Ion (m/z) | Corresponding Fragment |
|---|---|---|---|
| DL-Valine | 117.15 nist.gov | 72 | [M-COOH]+ |
| This compound | 153.61 nih.gov | 118 | [M-Cl]+ |
X-ray Diffraction Studies for Crystal Structure and Charge Density Analysis of DL-Valine
X-ray diffraction (XRD) is an essential technique for determining the precise three-dimensional atomic arrangement within a crystal. Studies on DL-Valine have revealed complexity in its crystal structure, with findings indicating it can crystallize in different systems. Some research has reported a monoclinic space group P21/c, while other refinements suggest a triclinic space group Pī researchgate.netresearchgate.net. For instance, a new nonlinear optical material, L-valine L-valinium hydrochloride (VHCl), was found to crystallize in the monoclinic system with the space group P21 researchgate.net.
The analysis of single-crystal X-ray diffraction data provides detailed information on cell parameters, including bond lengths and angles, which confirms the molecular structure. For one form of L-valine L-valinium hydrochloride, the determined cell parameters were a=11.144(2)Å, b=5.179(9)Å, c=13.028(2)Å, and β=111.85(3)° researchgate.net.
Beyond determining the crystal structure, high-resolution X-ray diffraction is used for charge density analysis. This advanced application of XRD maps the electron density distribution throughout the unit cell, providing insights into the nature of chemical bonds, intermolecular interactions, and electrostatic properties researchgate.netbuffalo.edu. Such studies on amino acids like DL-Valine help in understanding the electronic features that govern their biological function and interaction with other molecules researchgate.net.
| Parameter | Value |
|---|---|
| Compound | L-valine L-valinium hydrochloride researchgate.net |
| Crystal System | Monoclinic researchgate.net |
| Space Group | P21 researchgate.net |
| a (Å) | 11.144(2) researchgate.net |
| b (Å) | 5.179(9) researchgate.net |
| c (Å) | 13.028(2) researchgate.net |
| β (°) | 111.85(3) researchgate.net |
Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy for Structural Confirmation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each proton in the molecule. The ¹H NMR spectrum of valine shows distinct signals corresponding to the different types of protons present.
Typically, the spectrum would exhibit a signal for the alpha-proton (α-H) on the carbon adjacent to both the amino and carboxyl groups. This signal usually appears as a doublet due to coupling with the beta-proton. The beta-proton (β-H) signal appears as a multiplet because of its coupling to the alpha-proton and the six equivalent gamma-protons of the two methyl groups. The two methyl groups (γ-CH₃) are diastereotopic and may appear as two separate doublets, each coupled to the beta-proton. The protons of the amine (NH₃⁺) and carboxylic acid (COOH) groups are also observable, though their chemical shifts can be broad and variable depending on the solvent and concentration.
| Proton Assignment | Approximate Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| α-H | ~3.6 | Doublet (d) | J(αH, βH) |
| β-H | ~2.3 | Multiplet (m) | J(βH, αH), J(βH, γH) |
| γ-CH₃ | ~1.0 | Doublet (d) | J(γH, βH) |
| γ'-CH₃ | ~1.0 | Doublet (d) | J(γ'H, βH) |
Analytical Method Validation and Quality Assurance
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a critical component of quality assurance in the pharmaceutical industry, ensuring the reliability, consistency, and accuracy of analytical data jddtonline.info. For this compound assays, validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) jddtonline.infonih.gov. The key validation parameters include precision, accuracy, robustness, linearity, detection limits, and quantification limits jddtonline.infowjarr.com.
Precision, Accuracy, and Robustness Assessments in Valine Hydrochloride Assays
Precision of an analytical method expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels:
Repeatability (Intra-assay precision): This assesses the precision over a short interval of time with the same analyst and equipment asean.org.
Intermediate Precision: This expresses variations within a laboratory, such as on different days, with different analysts, or on different equipment asean.org. Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV), with an acceptance criterion typically of ≤15% fda.gov.
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (a reference material) and comparing the measured value to the certified value. Accuracy is reported as percent recovery, and the mean value should generally be within ±15% of the actual value fda.gov.
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage asean.org. For a valine hydrochloride assay, this could involve varying parameters like the pH of the mobile phase, column temperature, or flow rate in an HPLC method.
| Parameter | Level | Acceptance Criterion |
|---|---|---|
| Precision (%RSD) | Standard concentrations | ≤15% fda.gov |
| At LLOQ | ≤20% fda.gov | |
| Accuracy (% Recovery) | Standard concentrations | 85-115% (±15%) fda.gov |
| At LLOQ | 80-120% (±20%) fda.gov |
Linearity, Detection Limits, and Quantification Limits Determination
Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample within a given range wjarr.comfda.gov. It is determined by analyzing a series of dilutions of a standard solution. The data is then plotted, and a linear regression analysis is performed. A correlation coefficient (r) or coefficient of determination (R²) close to 1.0 (e.g., ≥ 0.99) indicates good linearity researchgate.net. For an assay of a drug substance, the range is typically 80% to 120% of the test concentration asean.orgeuropa.eu.
Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value nih.govfda.gov.
Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy nih.govfda.gov. The LOD and LOQ are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve wjarr.comfda.gov. For instance, in a method for determining D-Valine in L-Valine, the LOD and LOQ were established at 0.02% and 0.05% respectively rsc.org.
| Concentration (µg/mL) | Instrument Response (Area Units) |
|---|---|
| 25 | 150,000 |
| 50 | 305,000 |
| 100 | 610,000 |
| 125 | 755,000 |
| 150 | 900,000 |
| Correlation Coefficient (r²): 0.9998 researchgate.net |
Sample Solution Stability and System Suitability Studies
Sample Solution Stability studies are conducted to evaluate whether the analyte remains stable in the prepared sample solution for the duration of the analysis. This involves storing the sample solution under specified conditions (e.g., room temperature, refrigerated) and analyzing it at different time intervals. For example, one study found that a sample solution of L-valine methyl ester HCl was stable for up to 36 hours at 25 ± 2°C slideshare.net.
System Suitability Testing (SST) is an integral part of many analytical procedures. It is performed before and sometimes during the analysis of the samples to ensure that the analytical system is performing adequately pharmaguideline.compmda.go.jp. SST parameters are established to verify that the resolution and reproducibility of the chromatographic system are adequate for the analysis to be done pharmaguideline.com. Common parameters include retention time, resolution between peaks, column efficiency (plate number), and peak symmetry (tailing factor) pharmaguideline.com. The repeatability of standard injections is also a key measure, with RSD values typically required to be less than 2%.
| Parameter | Typical Acceptance Criterion |
|---|---|
| Repeatability of Standard Injections (%RSD) | ≤ 2.0% |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 2.0 |
Applications and Emerging Research Areas of Dl Valine Hydrochloride Derivatives
DL-Valine Derivatives in Specialized Pharmaceutical Intermediate Synthesis
DL-Valine derivatives serve as crucial intermediates in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. The chirality and functional groups of valine are instrumental in creating stereospecific molecules with desired biological activities.
DL-Valine derivatives are fundamental in the development of modified amino acids designed to improve the therapeutic properties of drugs. htdchem.com By incorporating valine-based structures, researchers can create molecules with enhanced efficacy, better bioavailability, and increased selectivity. htdchem.comchemimpex.com These derivatives act as foundational scaffolds, allowing for the addition of various functional groups to tailor the pharmacological profile of a drug. htdchem.com For instance, DL-Valine methyl ester hydrochloride is utilized as a building block in synthesizing pharmaceuticals where the valine moiety can contribute to improved stability and solubility of the final drug product. chemimpex.com This strategic incorporation of amino acid derivatives is a key approach in modern drug design to overcome challenges such as poor absorption or rapid metabolism. htdchem.com
The racemic mixture of DL-Valine can be resolved into its D- and L-enantiomers, which are important chiral sources for synthesizing complex molecules. google.com D-Valine, in particular, is a widely used intermediate for various pharmaceuticals and agricultural pesticides. nih.govgoogle.com It is a precursor for semi-synthetic veterinary antibiotics like Valnemulin and for pyrethroid pesticides such as Fluvalinate, which exhibit low toxicity to mammals. nih.gov The structural framework of D-valine is also integral to the synthesis of certain antiviral and anticancer drugs. google.comgoogle.com The L-enantiomer, L-Valine, is also a critical intermediate in creating complex therapeutic agents and is essential for producing parenteral nutrition solutions. nbinno.com
Table 1: Examples of Products Synthesized from Valine Derivatives
| Product Name | Category | Precursor | Application |
| Valnemulin | Veterinary Antibiotic | D-Valine | Used for animals. nih.gov |
| Fluvalinate | Agrochemical | D-Valine | A broad-spectrum pyrethroid insecticide. nih.gov |
| Penicillamine Derivatives | Pharmaceutical | D-Valine | Used in the treatment of certain immune-deficiency diseases. google.comnih.gov |
| Actinomycin D Derivatives | Pharmaceutical | D-Valine | Investigated for antitumor therapy. nih.gov |
DL-Valine Hydrochloride in Advanced Biomaterials and Biochemical Engineering
The application of this compound extends into the realm of biomaterials, where its derivatives are used to create functional polymers and peptides with specific, tunable properties for biochemical and medical applications.
Valine residues play a significant role in determining the conformation of synthetic peptides. Due to its branched beta-carbon structure, the incorporation of valine can influence the folding of a peptide chain. nih.gov Researchers design peptides containing valine to create specific secondary structures, such as β-turns. nih.gov However, the placement of valine is critical; for example, a dehydrophenylalanine (ΔPhe) residue positioned between two valine residues may not adopt the expected folded conformation, demonstrating that intermolecular forces can influence the final structure. nih.gov The strategic placement of L-Valine within a peptide sequence is a key factor in guiding the formation of desired structures, such as helices, which is crucial for designing functional peptidomimetic foldamers. beilstein-journals.org
Valine is incorporated into polymer chains to create novel biomaterials with specific functionalities. researchgate.net Polymers functionalized with amino acids in their side chains can exhibit properties such as pH responsiveness and biocompatibility. researchgate.net Polyamides containing valine residues have been developed as potential biodegradable materials. researchgate.net The bulky side chain of L-valine can inhibit close packing of polymer chains, leading to the formation of amorphous rather than crystalline materials. This characteristic is useful in designing polymers with specific physical properties for applications in drug delivery and biotechnology. researchgate.netresearchgate.net
Table 2: Impact of Valine Incorporation in Functional Polymers
| Polymer Type | Valine Moiety | Resulting Property | Potential Application |
| Polyamides | L-Valine | Amorphous structure due to inhibition of close packing. researchgate.net | Biodegradable materials. researchgate.net |
| Vinyl Polymers | Amino Acid Moieties | pH-responsiveness, biocompatibility, tunable self-assembly. researchgate.net | Drug delivery, biosensing. researchgate.net |
Emerging Research on Valine-Containing Bioconjugates
A significant area of emerging research involves the use of valine-containing linkers in bioconjugates, particularly in antibody-drug conjugates (ADCs). nih.gov ADCs are a class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. researchgate.net Many ADCs utilize a linker system that includes a dipeptide which can be cleaved by lysosomal proteases inside the target cell. nih.gov
The dipeptide valine-citrulline (VC) is one of the most common linkers used in ADCs. researchgate.net More recently, another dipeptide, valine-alanine (VA), has been explored as a linker in next-generation ADCs. nih.gov Research has shown that ADCs using a VA linker to connect the cytotoxic payload monomethyl auristatin E (MMAE) to an antibody demonstrate comparable performance to those using the traditional VC linker. nih.gov Studies comparing the two have examined in vitro stability, enzymatic activity, and cytotoxicity, indicating the practicability of VA-based linkers. nih.govresearchgate.net These valine-containing bioconjugates show potent anti-tumor activity with negligible toxicity in preclinical models, highlighting their potential in developing new cancer therapies. nih.gov
Stability and Intracellular Processing of Valine-Based Linkers in Antibody-Drug Conjugates
The efficacy of antibody-drug conjugates (ADCs) is critically dependent on the stability of the linker connecting the antibody to the cytotoxic payload. aacrjournals.orgnih.govaacrjournals.orgaacrjournals.org Valine-citrulline (Val-Cit or VCit) dipeptide linkers are widely utilized in ADCs due to their stability in human circulation and their susceptibility to cleavage by lysosomal enzymes within target tumor cells. springernature.com This selective cleavage ensures the targeted release of the cytotoxic drug, enhancing therapeutic efficacy while minimizing systemic toxicity.
A key component of many of these linkers is the valine-citrulline-p-aminobenzyl carbamate (B1207046) (VC-PABC) system, which is recognized for its superior systemic stability compared to other cleavable linkers. aacrjournals.orgaacrjournals.org However, a significant challenge in the preclinical development of ADCs with VC-PABC linkers is their instability in rodent plasma. aacrjournals.orgresearchgate.net Research has identified that this instability is due to the enzymatic activity of Carboxylesterase 1C (Ces1C) in mouse plasma, which hydrolyzes the linker extracellularly. aacrjournals.orgnih.govaacrjournals.org This premature cleavage of the linker in mouse models can lead to an underestimation of the ADC's therapeutic potential and complicates the evaluation of its safety and efficacy. aacrjournals.orgspringernature.com
In contrast to their instability in rodent plasma, these valine-based linkers exhibit high stability in human and primate plasma. acs.org Intracellularly, the mechanism of action for Val-Cit linkers relies on their cleavage by the lysosomal protease Cathepsin B, which is often overexpressed in cancer cells. aacrjournals.orgaacrjournals.orgresearchgate.net This targeted intracellular processing is essential for the release of the active drug moiety within the cancer cell. aacrjournals.org
Strategies for Modulating Linker Stability through Chemical Modifications
To address the challenge of linker instability in preclinical mouse models, researchers have developed various strategies involving chemical modifications to the valine-based linkers. These modifications aim to enhance stability in systemic circulation without compromising the efficiency of intracellular cleavage by lysosomal proteases. aacrjournals.orgnih.govaacrjournals.org
One successful approach involves the introduction of chemical groups at the position immediately preceding the valine residue (the P3 position). aacrjournals.org By adding different moieties at this site, it is possible to modulate the susceptibility of the linker to cleavage by mouse Carboxylesterase 1C. aacrjournals.org For instance, the addition of a glutamic acid residue to the valine-citrulline linker, creating a glutamic acid-valine-citrulline (EVCit) tripeptide, has been shown to dramatically improve the ADC's half-life in mouse models from 2 days to 12 days. springernature.comresearchgate.net This enhanced stability is associated with a significant improvement in treatment efficacy in mouse tumor models. springernature.comresearchgate.net
Another strategy includes the incorporation of a polyethylene (B3416737) glycol (PEG) moiety at the para-amino benzyl (B1604629) carbamate (PABC) group. This modification has been reported to yield ADCs that are stable in both human and mouse serum and are efficiently cleaved by lysosomal proteases. researchgate.net The inclusion of PEG can also help in conjugating hydrophobic payloads to the antibody without causing aggregation. researchgate.net
Below is a table summarizing some of the chemical modification strategies and their impact on linker stability:
| Linker Type | Modification | Impact on Stability | Intracellular Cleavage | Reference |
| VCit | None (conventional linker) | Unstable in mouse plasma due to Ces1c cleavage. | Cleaved by Cathepsin B. | springernature.com |
| EVCit | Addition of a glutamic acid residue next to valine. | Significantly improved half-life in mouse models (from 2 to 12 days). | Remains susceptible to cleavage by cathepsins. | springernature.comresearchgate.net |
| SVCit | Addition of a serine residue next to valine. | Improved stability in mouse plasma compared to VCit. | Not specified. | springernature.com |
| PEGylated VC-PABC | Incorporation of a PEG moiety at the PABC group. | Stable in human and mouse serum. | Efficiently cleaved by lysosomal proteases. | researchgate.net |
Broader Scientific Impact and Unexplored Research Avenues
The utility of valine and its derivatives, including this compound, extends beyond their application in ADC linkers, influencing a broader range of scientific disciplines and opening up new avenues for research.
Development of Novel Valine-Based Probes and Reagents for Biological Studies
Valine and its derivatives serve as crucial building blocks in the synthesis of novel probes and reagents for biological research. chemimpex.comchemimpex.com Non-natural valine derivatives are employed in the creation of peptide-based drugs, contributing to enhanced stability, bioavailability, and specificity. For example, the incorporation of D-valine can alter the pharmacokinetics of peptide drugs, making them more resistant to degradation by proteases.
The development of fluorescent probes for amino acid sensing is an active area of research. biorxiv.orgnih.gov While specific examples of this compound-based probes are not extensively detailed in the provided results, the general principles of designing fluorescent reporters for amino acids can be applied. biorxiv.org Such probes often work by producing a unique photophysical response upon conjugation to the α-amino group of an amino acid, allowing for their detection and quantification. biorxiv.org The synthesis of novel N-acyl-L-valine derivatives and their subsequent conversion into other chemotypes like 1,3-oxazoles demonstrates the chemical versatility of valine in creating new molecular entities with potential biological activity. mdpi.com These new compounds can be further explored for their utility as biological probes or reagents.
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
Research involving valine and its derivatives is inherently interdisciplinary, residing at the intersection of chemistry, biology, and materials science. nih.govbradford.ac.ukox.ac.uk
Chemistry: The synthesis of valine derivatives, including this compound and more complex molecules like peptide linkers for ADCs and novel bioactive compounds, is a core chemical endeavor. mdpi.com This involves the development of new synthetic methodologies and the characterization of the resulting molecules. mdpi.com
Biology: In biology, these compounds are essential for studying protein synthesis and metabolism. chemimpex.comchemimpex.com They are also critical in drug discovery and development, where they are used to create new therapeutics, such as antiviral and anticancer agents. The interaction of these synthetic molecules with biological systems, for instance, the enzymatic cleavage of linker-payloads, is a key area of study. aacrjournals.org
Materials Science: In materials science, valine and its derivatives are being explored for the development of custom polymers and biomaterials. The unique properties of these amino acid-based materials can be tailored for specific applications. The convergence of synthetic biology and biomaterials research is enabling the design of innovative materials with programmable and dynamic functions, where engineered peptides and proteins containing valine can serve as essential building blocks. nih.gov
This interdisciplinary approach, where chemical synthesis informs biological application and leads to the development of new materials, is a powerful paradigm for scientific innovation. nih.gov
Q & A
Basic Research Questions
Synthesis and Purity Confirmation Q: What methodologies are recommended for synthesizing DL-Valine hydrochloride and confirming its chemical purity? A: this compound can be synthesized via esterification of DL-Valine followed by HCl treatment. Purity validation typically involves:
- Recrystallization to remove impurities.
- High-Performance Liquid Chromatography (HPLC) for quantitative analysis (e.g., using C18 columns with UV detection at 210 nm).
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and detect stereochemical impurities .
Analytical Validation in Complex Matrices Q: How can researchers validate the presence of this compound in biological or environmental samples? A: Key techniques include:
- Thin-Layer Chromatography (TLC) with ninhydrin staining for rapid qualitative identification (Rf ~0.45 in 1-propanol/water systems) .
- Ion-Exchange Chromatography coupled with conductivity detection for quantification in microbial media .
- Mass Spectrometry (MS) for trace-level detection in environmental samples, using m/z 118.1 (M+H⁺) as a primary ion .
Storage and Stability Protocols Q: What are the optimal storage conditions to maintain this compound stability? A:
- Store in sealed, moisture-resistant containers at -20°C to prevent hydrolysis.
- Avoid exposure to light, high humidity (>60%), and temperatures exceeding 25°C.
- Monitor degradation via periodic thermogravimetric analysis (TGA) to detect weight loss from decomposition .
Advanced Research Questions
Enantiomeric Impurity Resolution Q: How can enantiomeric impurities in this compound be resolved for chiral studies? A: Advanced separation methods include:
- Chiral HPLC using cellulose-based columns (e.g., Chiralpak® IC) with mobile phases like hexane/isopropanol (90:10 v/v).
- Capillary Electrophoresis (CE) with cyclodextrin additives to exploit stereoselective interactions .
Crystallography and Optical Properties Q: What techniques characterize the optical and structural properties of this compound in crystal form? A: Studies on DL-Valine-metal complexes (e.g., DL-Valine Cadmium Acetate) employ:
- Single-Crystal X-ray Diffraction (XRD) to determine lattice parameters.
- Fluorescence Spectroscopy to analyze emission peaks (e.g., 420 nm under UV excitation).
- Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups (e.g., NH₃⁺ stretch at 3200 cm⁻¹) .
Isotope-Labeled Derivatives for Metabolic Tracing Q: How are deuterated this compound derivatives used in metabolic studies? A: Deuterated forms (e.g., DL-Valine-d8) are synthesized via catalytic hydrogen-deuterium exchange and applied in:
- Stable Isotope Labeling to track amino acid flux in microbial or plant systems.
- Mass Spectrometry Imaging (MSI) to map spatial distribution in tissues .
Thermal Decomposition Kinetics Q: How does this compound behave under elevated temperatures? A: Thermal stability is assessed via:
- Differential Scanning Calorimetry (DSC) , showing decomposition onset at ~230°C.
- Kinetic Modeling (e.g., Flynn-Wall-Ozawa method) to calculate activation energy (~150 kJ/mol) .
Role in Microbial Growth Media Q: What experimental designs quantify this compound's role in microbial growth? A: Use defined minimal media with this compound as the sole nitrogen source. Growth kinetics are measured via:
- Optical Density (OD600) monitoring.
- Amino Acid Depletion Assays using HPLC to correlate concentration with biomass yield .
Tables for Key Data
Table 1: Analytical Parameters for this compound
| Technique | Parameters | Reference |
|---|---|---|
| HPLC (C18 column) | Retention time: 8.2 min; Mobile phase: 0.1% TFA in H₂O/MeOH (70:30) | |
| FTIR | Peaks: 3200 cm⁻¹ (NH₃⁺), 1720 cm⁻¹ (C=O) | |
| TGA | Decomposition onset: 230°C |
Table 2: Applications in Advanced Research
| Application | Methodology | Outcome |
|---|---|---|
| Chiral Separation | Chiralpak® IC column; Hexane/IPA (90:10) | Enantiomeric excess >99% |
| Metabolic Tracing | DL-Valine-d8; LC-MS/MS | Quantified uptake in Arabidopsis |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
